molecular formula C15H13BrClFN2O3S B492789 N-(4-bromo-2-fluorophenyl)-2-[(3-chlorophenyl)sulfonylamino]propanamide CAS No. 1009245-57-1

N-(4-bromo-2-fluorophenyl)-2-[(3-chlorophenyl)sulfonylamino]propanamide

Cat. No. B492789
CAS RN: 1009245-57-1
M. Wt: 435.7g/mol
InChI Key: XZBKVEDTSZAPGB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[(3-chlorophenyl)sulfonylamino]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BCFP or BAY 43-9006 and has been studied extensively for its anticancer properties.

Scientific Research Applications

  • Synthesis and Characterization : Deng, Liao, Tan, and Liu (2021) conducted a study focusing on the synthesis and characterization of a similar compound, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide. They employed density functional theory (DFT) to calculate the molecular structure and analyze the electrostatic potential and the frontier molecular orbital of the molecule. This study provides insight into the physical and chemical properties of such compounds (Deng, Liao, Tan, & Liu, 2021).

  • Matrix Metalloproteinase Inhibition : Schröder et al. (2001) explored novel heterocyclic inhibitors of matrix metalloproteinases, which included compounds similar to the one . Their research revealed different hydrogen-bonding patterns and discussed the implications of these patterns in the context of amido-imino tautomerism (Schröder et al., 2001).

  • Alzheimer’s Disease Treatment : Rehman et al. (2018) synthesized a series of new N-substituted derivatives of a similar compound for evaluating new drug candidates for Alzheimer’s disease. The study focused on enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease (Rehman et al., 2018).

  • Photophysical Properties : Bozkurt et al. (2016) investigated the effect of substituents on the photophysical properties of some sulfonamide derivatives, including compounds similar to the one of interest. They observed fluorescence properties in the blue-green region, which varied with the change in the aryl part of the molecule (Bozkurt, Gul, Yıldıztekin, & Bakkal, 2016).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(3-chlorophenyl)sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClFN2O3S/c1-9(15(21)19-14-6-5-10(16)7-13(14)18)20-24(22,23)12-4-2-3-11(17)8-12/h2-9,20H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBKVEDTSZAPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Br)F)NS(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-[(3-chlorophenyl)sulfonylamino]propanamide

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